M-Chlorophenyl carbanilate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
M-Chlorophenyl carbanilate can be synthesized through the reaction of 3-chlorophenyl isocyanate with isopropyl alcohol . The reaction typically occurs under mild conditions and yields the desired product with high purity. The process involves the nucleophilic attack of the isocyanate group by the hydroxyl group of isopropyl alcohol, forming the carbanilate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
M-Chlorophenyl carbanilate undergoes various chemical reactions, including:
Hydrolysis: In the presence of alkaline conditions, this compound can hydrolyze to form 3-chloroaniline and isopropyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-chloroaniline and isopropyl alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
M-Chlorophenyl carbanilate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its effects on microbial activity and degradation of polycyclic aromatic hydrocarbons.
Medicine: Investigated for its potential use in drug design and as a therapeutic agent.
Industry: Employed as a herbicide to control weed growth in agricultural settings.
Mechanism of Action
The mechanism of action of M-Chlorophenyl carbanilate involves its interaction with specific molecular targets. For instance, as a herbicide, it inhibits the growth of weeds by interfering with their metabolic processes. The compound can disrupt cellular respiration and energy production, leading to the death of the target organisms .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl carbanilate: Similar in structure but with the chlorine atom in the para position.
Carbonyl cyanide m-chlorophenylhydrazone: Another compound with a chlorophenyl group, used as a microbial respiratory inhibitor.
Uniqueness
M-Chlorophenyl carbanilate is unique due to its specific substitution pattern and its effectiveness as a herbicide. Its ability to undergo various chemical reactions and its applications in different fields make it a versatile compound .
Properties
CAS No. |
16400-09-2 |
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Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
(3-chlorophenyl) N-phenylcarbamate |
InChI |
InChI=1S/C13H10ClNO2/c14-10-5-4-8-12(9-10)17-13(16)15-11-6-2-1-3-7-11/h1-9H,(H,15,16) |
InChI Key |
MWWXLTUEDSEXFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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